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molecular formula C10H19NO2 B1357934 2,2-Dimethyl-3-(piperidin-1-yl)propanoic acid

2,2-Dimethyl-3-(piperidin-1-yl)propanoic acid

Cat. No. B1357934
M. Wt: 185.26 g/mol
InChI Key: RQGDTONFOUBUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07465726B2

Procedure details

The procedure for 2,2-dimethyl-3-piperidin-1-ylpropanoic acid was followed except for replacing benzyl-2,2-dimethyl-3-piperidin-1-ylpropanoate with benzyl 2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanoate. The compound was obtained as a yellow solid. 1H NMR (400 MHz, CDCl3): δ=1.24 (s, 6H), 2.33 (s, 3H), 2.44-2.92 (m, 10H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl 2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)(CN1CCCCC1)C(O)=O.[CH3:14][C:15]([CH3:34])([CH2:26][N:27]1[CH2:32][CH2:31][N:30]([CH3:33])[CH2:29][CH2:28]1)[C:16]([O:18]CC1C=CC=CC=1)=[O:17]>>[CH3:14][C:15]([CH3:34])([CH2:26][N:27]1[CH2:28][CH2:29][N:30]([CH3:33])[CH2:31][CH2:32]1)[C:16]([OH:18])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)(CN1CCCCC1)C
Step Two
Name
benzyl 2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OCC1=CC=CC=C1)(CN1CCN(CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was obtained as a yellow solid

Outcomes

Product
Name
Type
Smiles
CC(C(=O)O)(CN1CCN(CC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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